2-(ethylsulfonyl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
This compound features a benzamide core linked to a 1,3,4-oxadiazole ring substituted at the 5-position with a 4-(trifluoromethyl)phenyl group. The benzamide moiety is modified with an ethylsulfonyl group at the 2-position.
Properties
IUPAC Name |
2-ethylsulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c1-2-29(26,27)14-6-4-3-5-13(14)15(25)22-17-24-23-16(28-17)11-7-9-12(10-8-11)18(19,20)21/h3-10H,2H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJTUAGJZGOMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological activities of analogs:
Key Observations:
- Electron-Withdrawing Groups: The target’s ethylsulfonyl group contrasts with the ethylthio group in Compound 6a.
- Aromatic Substituents : The trifluoromethylphenyl group in the target and HSGN-235 confers high lipophilicity, aiding membrane penetration. In contrast, CDD-934506’s methoxyphenyl group may reduce potency due to decreased electron withdrawal .
- Activity Correlation : Compounds with trifluoromethyl groups (e.g., HSGN-235) exhibit strong antibacterial activity, suggesting this substituent’s importance in disrupting bacterial enzymes or membranes .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The trifluoromethyl group in the target and HSGN-235 resists oxidative metabolism, prolonging half-life. In contrast, methoxy or nitro groups (CDD-934506) may undergo faster metabolic conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
